molecular formula C20H21IN4O3 B11551650 (3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide

(3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide

Cat. No.: B11551650
M. Wt: 492.3 g/mol
InChI Key: ZTAJBWYSHJDBHL-ZMOGYAJESA-N
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Description

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include iodophenyl compounds, ethylphenyl isocyanate, and butanamide derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Heparinoid: A compound with structures similar to heparin, found in marine organisms.

Uniqueness

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-IODOPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H21IN4O3

Molecular Weight

492.3 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-[4-(3-iodoanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C20H21IN4O3/c1-3-14-7-9-16(10-8-14)23-19(27)20(28)25-24-13(2)11-18(26)22-17-6-4-5-15(21)12-17/h4-10,12H,3,11H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-13+

InChI Key

ZTAJBWYSHJDBHL-ZMOGYAJESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)I

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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